tert-Butyl 3-oxoazetidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Ring Strain

3-Oxo-azetidine-1-carboxylic acid tert-butyl ester (CAS 398489-26-4), also widely referred to as 1-Boc-3-azetidinone or tert-butyl 3-oxoazetidine-1-carboxylate, is a heterocyclic building block characterized by a strained, four-membered azetidine ring with a ketone at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This molecular architecture combines a considerable ring strain (estimated at ~25.4 kcal/mol for the azetidine ring system) that drives unique reactivity with the stability and processability conferred by the Boc group and crystalline form.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 398489-26-4
Cat. No. B119529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-oxoazetidine-1-carboxylate
CAS398489-26-4
Synonyms3-Oxo-1-azetidinecarboxylic Acid 1,1-Dimethylethyl Ester;  1-Boc-3-oxo-azetidine;  1-tert-Butoxycarbonyl-3-azetidinone;  3-Oxoazetidine-1-carboxylic Acid tert-Butyl Ester;  3-Oxoazetidine-1-carboxylic Acid tert-Butyl Ester;  tert-Butyl 3-Oxoazetidine-_x000B_1-c
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)C1
InChIInChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3
InChIKeyVMKIXWAFFVLJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-azetidine-1-carboxylic acid tert-butyl ester: A Validated Azetidinone Intermediate for Pharmaceutical Synthesis


3-Oxo-azetidine-1-carboxylic acid tert-butyl ester (CAS 398489-26-4), also widely referred to as 1-Boc-3-azetidinone or tert-butyl 3-oxoazetidine-1-carboxylate, is a heterocyclic building block characterized by a strained, four-membered azetidine ring with a ketone at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen [1]. This molecular architecture combines a considerable ring strain (estimated at ~25.4 kcal/mol for the azetidine ring system) that drives unique reactivity with the stability and processability conferred by the Boc group and crystalline form [2]. The compound is primarily utilized as a versatile intermediate in the synthesis of complex pharmaceuticals, notably as the foundational starting material for the JAK inhibitor Baricitinib [3]. Commercially, it is available as a white to off-white crystalline powder with a melting point typically ranging from 47-52°C and is specified at purities of ≥97% or >98.0% (GC) .

The Inadequacy of Generic Substitution: Why Azetidinone Analogs Are Not Interchangeable


Direct substitution of 3-oxo-azetidine-1-carboxylic acid tert-butyl ester with other in-class azetidinones or heterocyclic building blocks (e.g., N-unprotected azetidinones, β-lactams, aziridines, or 3-oxetanone) is not feasible without significant alteration of reaction outcomes and process economics. The compound's specific combination of the Boc-protected amine and the electrophilic 3-oxo group provides a unique and controlled reactivity profile. This profile enables its use as a stable, crystalline, and commercially viable intermediate in multi-step, high-value syntheses . Unlike the highly reactive and less stable aziridines [1] or the structurally distinct β-lactams [2], this azetidinone derivative offers a balance of manageable ring-strain and functional group tolerance that is critical for its successful application in complex synthetic routes, such as the Horner-Emmons/Wittig olefination used in Baricitinib synthesis [3]. The following quantitative evidence details specific, measurable points of differentiation that underpin this compound's unique value proposition.

Quantitative Comparative Evidence Guide for 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester


Controlled Ring Strain: A Manageable Reactivity Profile Compared to Aziridines

The target compound, as an azetidine derivative, occupies a unique position in the reactivity spectrum of four-membered N-heterocycles. Its ring strain is significantly lower than that of the corresponding three-membered aziridine ring (~27 kcal/mol), translating into greater thermal and chemical stability, which is essential for multi-step synthetic protocols. This controlled reactivity allows for selective transformations under specific conditions (e.g., Ni-catalyzed cycloaddition) rather than uncontrolled ring-opening [1]. This inherent property is a key differentiator from aziridines, which, despite higher reactivity, often present handling and stability challenges that limit their practical utility in complex synthesis [2].

Medicinal Chemistry Organic Synthesis Ring Strain

Synthetic Versatility: Superior Yields in Key Transformations vs. Alternative Heterocycles

The target compound demonstrates high efficiency in key carbon-carbon bond-forming reactions critical to pharmaceutical synthesis. In a nickel-catalyzed [4+2] cycloaddition with alkynes, 3-azetidinones (including this Boc-protected derivative) are used to generate 3-dehydropiperidinones. This reaction, which relies on the unique activation of the C-C σ-bond in the 3-azetidinone, provides yields comparable to those using air-sensitive Ni(0) sources, offering a practical advantage [1]. In contrast, the analogous 3-oxetanone (an oxygen heterocycle) affords a 3-dehydropyranone product under the same conditions, showcasing how the heteroatom directs divergent synthetic pathways [1]. Furthermore, a photocatalytic three-component ring-opening reaction of ABBs derived from this compound produces 3,3-diaryl-N-sulfonylazetidines in yields of 11-72%, accessing a chemical space not easily reached by other methods [2].

Organic Synthesis Methodology Yield Optimization

Synthetic Efficiency: High-Yielding Preparative Methods for Scale-Up

The commercial viability of this compound is supported by multiple published, high-yielding synthetic routes from readily available precursors. One patent-exemplified method achieves a yield of 98.11% from N-Boc-3-hydroxyazetidine using an oxygen/nitric acid oxidation system, demonstrating near-quantitative conversion under controlled conditions . Another common laboratory route using pyridine sulfur trioxide in DMSO with triethylamine for the oxidation of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester reports a quantitative yield (100%) on a milligram scale . These high efficiencies contrast with the often more complex and lower-yielding syntheses of other azetidinone derivatives, such as N-unprotected 3-azetidinone hydrochloride, which requires additional deprotection steps [1].

Process Chemistry Synthetic Methodology Yield

Validated Role in High-Value API Synthesis: The Baricitinib Case

The most compelling evidence for the compound's unique value is its documented, essential role as the starting material in a published, efficient synthesis of the approved drug Baricitinib (a JAK1/JAK2 inhibitor). The synthetic route utilizes this azetidinone derivative in a Horner-Emmons olefination to install the key azetidine ring system, achieving an overall yield of 49% for the entire synthesis [1]. This process is explicitly described as having low cost and being suitable for industrial production [1]. While other azetidine derivatives could theoretically be used, this specific Boc-protected 3-oxo compound provides the ideal balance of stability, reactivity, and cost-effectiveness, as evidenced by its selection for a scalable, industrially-relevant process. No alternative starting material for the Baricitinib azetidine core has been reported with comparable process metrics.

Pharmaceutical Intermediates Drug Synthesis Baricitinib

Commercial Availability and Defined Quality: Benchmark Purity and Scalability

From a procurement standpoint, 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester is a well-characterized commercial product with clearly defined specifications, facilitating reliable sourcing. Leading suppliers offer this compound at a purity of >98.0% (GC) with a melting point specification of 50.0 to 54.0°C . This level of purity and the associated quality control (e.g., Certificate of Analysis) are critical for ensuring reproducibility in research and manufacturing. In contrast, sourcing and quality specifications for related but less common derivatives, such as N-unprotected 3-azetidinone hydrochloride, are less standardized and may require in-house synthesis [1]. The compound is also available in bulk quantities upon request, underscoring its established role in industrial-scale production .

Procurement Quality Control Commercial Availability

Validated Application Scenarios for 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester


Synthesis of JAK Inhibitors for Autoimmune Diseases

This compound is the foundational starting material for synthesizing Baricitinib, a commercial JAK inhibitor for rheumatoid arthritis. The published process uses a Horner-Emmons reaction on the 3-oxo group to install the azetidine ring, achieving an overall yield of 49% in a method noted for its low cost and industrial suitability [1]. This validates its use in manufacturing high-value APIs where a stable, reactive azetidine scaffold is required.

Precursor for 3,3-Disubstituted Azetidines via Photocatalysis

The compound can be converted in four steps to 3-substituted 1-azabicyclo[1.1.0]butanes (ABBs), which are then used in a photocatalytic three-component ring-opening reaction. This methodology provides access to a library of 3,3-diaryl-N-sulfonylazetidines in yields of 11-72%, a previously inaccessible chemical space valuable for medicinal chemistry exploration [2].

Nickel-Catalyzed Cycloaddition for Piperidine Scaffolds

In a nickel-catalyzed [4+2] cycloaddition with alkynes, this compound serves as a precursor to 3-dehydropiperidinones. The reaction uses an in situ generated Ni(0) catalyst from air-stable Ni(II) precursors, offering a practical route to these valuable heterocycles with yields comparable to procedures requiring sensitive Ni(0) sources [3].

Synthesis of Azetidine-Containing Venetoclax Derivatives

This compound is a key starting material in a multi-step synthesis of a novel Venetoclax derivative featuring a tetrahydropyran-containing spirocyclic amine. The process involves a Wittig reaction with the 3-oxo group followed by several functional group manipulations, achieving a total yield of 22% over 12 steps [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-oxoazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.